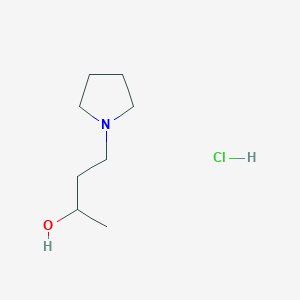
4-(Pyrrolidin-1-yl)butan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pyrrolidin-1-yl)butan-2-ol hydrochloride is a chemical compound that features a pyrrolidine ring attached to a butanol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-yl)butan-2-ol hydrochloride typically involves the reaction of pyrrolidine with a suitable butanol derivative. One common method is the nucleophilic substitution reaction where pyrrolidine reacts with 4-chlorobutan-2-ol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-(Pyrrolidin-1-yl)butan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
科学的研究の応用
4-(Pyrrolidin-1-yl)butan-2-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Pyrrolidin-1-yl)butan-2-ol hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can bind to receptors or enzymes, altering their activity. This interaction can modulate various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 4-(Pyrrolidin-1-yl)butan-1-ol
- 4-(Pyrrolidin-1-yl)butan-2-one
- 4-(Pyrrolidin-1-yl)butan-2-amine
Uniqueness
4-(Pyrrolidin-1-yl)butan-2-ol hydrochloride is unique due to its specific structure, which combines a pyrrolidine ring with a butanol chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
生物活性
4-(Pyrrolidin-1-yl)butan-2-ol hydrochloride, a compound characterized by its pyrrolidine ring and butanol moiety, has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a hydroxyl group and an amine group, contributing to its reactivity and potential biological interactions. Its buffering capacity is particularly noteworthy, making it suitable for maintaining pH levels in biological systems within the optimal range of 6 to 8.5.
Pharmacological Effects
Research indicates that this compound may exhibit various pharmacological effects:
- Neurotransmitter Modulation : Preliminary studies suggest that the compound may interact with neurotransmitter systems, particularly dopamine and serotonin pathways. Such interactions could imply potential applications in treating neurological disorders.
- Inhibition of Dopamine Reuptake : Analogous compounds have been identified as potent inhibitors of dopamine reuptake, suggesting that this compound may share similar properties.
- Buffering Agent : Its ability to act as a non-ionic organic buffering agent is vital in cell culture systems, where maintaining pH is crucial for cellular health.
Study on Neuropharmacological Effects
A study conducted on pyrrolidine derivatives demonstrated that certain analogs could effectively inhibit dopamine transporters (DAT), which play a critical role in neurotransmission. The findings highlighted the importance of structural modifications in enhancing biological activity .
Antiparasitic Activity
In a broader context, research on pyrrolidine-containing compounds has revealed promising results against protozoal infections. For example, derivatives were screened against Plasmodium falciparum and Entamoeba histolytica, showing varying degrees of efficacy . Although direct studies on this compound are needed, these findings suggest a potential pathway for development.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Pyrrolidinone | Contains a carbonyl group | Used as a solvent and intermediate |
| Pyrovalerone | A ketone derivative of pyrrolidine | Known for stimulant properties |
| 4-Methylpyrrolidine | Methyl group substitution on pyrrolidine | Exhibits different pharmacological effects |
The comparison highlights how structural variations can lead to diverse biological activities among pyrrolidine derivatives.
特性
IUPAC Name |
4-pyrrolidin-1-ylbutan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(10)4-7-9-5-2-3-6-9;/h8,10H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWBIMSFRQNSTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCCC1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














